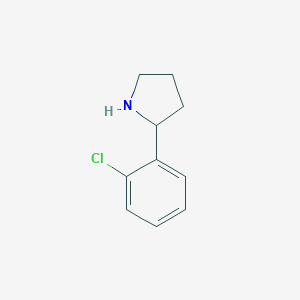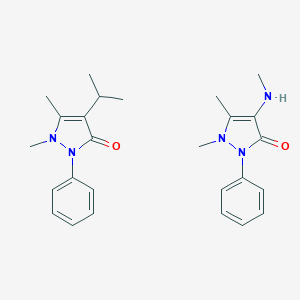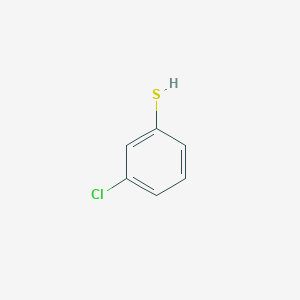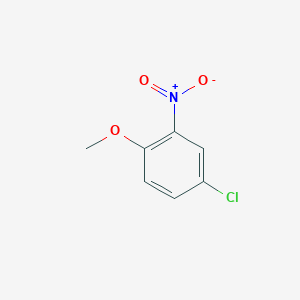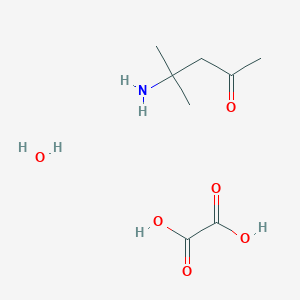
Diacetonamine acid oxalate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetonamine acid oxalate monohydrate, also known as DAOM, is a chemical compound that has gained attention in scientific research due to its potential biological and physiological effects. DAOM is a white crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of Diacetonamine acid oxalate monohydrate is not fully understood. However, it is believed that Diacetonamine acid oxalate monohydrate can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death. Diacetonamine acid oxalate monohydrate may also inhibit angiogenesis by blocking the signaling pathways that are involved in the formation of new blood vessels.
Biochemische Und Physiologische Effekte
Diacetonamine acid oxalate monohydrate has been shown to have antioxidant and anti-inflammatory properties. It can scavenge free radicals and reduce oxidative stress, which is a major contributor to many chronic diseases. Diacetonamine acid oxalate monohydrate has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
Diacetonamine acid oxalate monohydrate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. Diacetonamine acid oxalate monohydrate is also water-soluble, which makes it easy to dissolve in cell culture media. However, there are also limitations to using Diacetonamine acid oxalate monohydrate in lab experiments. For example, Diacetonamine acid oxalate monohydrate has low stability in aqueous solutions, and it can degrade rapidly under certain conditions.
Zukünftige Richtungen
There are several future directions for research on Diacetonamine acid oxalate monohydrate. One potential area of research is the development of novel drug delivery systems for Diacetonamine acid oxalate monohydrate. Another area of research is the investigation of the mechanism of action of Diacetonamine acid oxalate monohydrate in cancer cells. Further studies are also needed to determine the safety and efficacy of Diacetonamine acid oxalate monohydrate in animal models and clinical trials. Additionally, the potential use of Diacetonamine acid oxalate monohydrate in other diseases, such as neurodegenerative diseases, should be explored.
Synthesemethoden
Diacetonamine acid oxalate monohydrate can be synthesized by reacting diacetonamine with oxalic acid in the presence of water. The reaction produces Diacetonamine acid oxalate monohydrate as a monohydrate salt. The reaction can be carried out under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Diacetonamine acid oxalate monohydrate has been studied for its potential use in cancer treatment. In vitro studies have shown that Diacetonamine acid oxalate monohydrate can inhibit the growth of cancer cells by inducing apoptosis, which is a type of programmed cell death. Diacetonamine acid oxalate monohydrate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Eigenschaften
CAS-Nummer |
51283-38-6 |
|---|---|
Produktname |
Diacetonamine acid oxalate monohydrate |
Molekularformel |
C8H17NO6 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
4-amino-4-methylpentan-2-one;oxalic acid;hydrate |
InChI |
InChI=1S/C6H13NO.C2H2O4.H2O/c1-5(8)4-6(2,3)7;3-1(4)2(5)6;/h4,7H2,1-3H3;(H,3,4)(H,5,6);1H2 |
InChI-Schlüssel |
WTWLHIRBZWLOBP-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O.O |
Kanonische SMILES |
CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O.O |
Andere CAS-Nummern |
51283-38-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




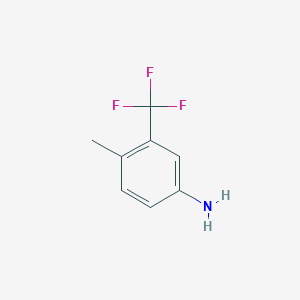
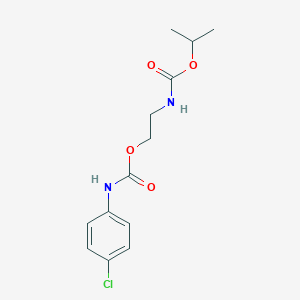
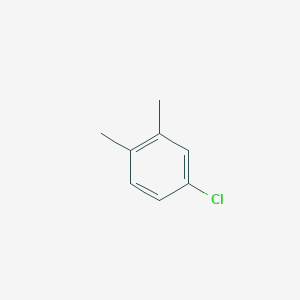
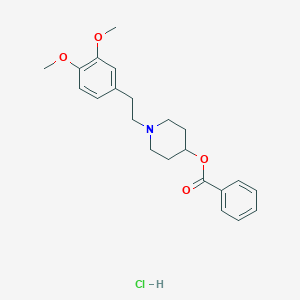
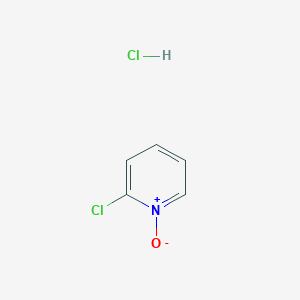
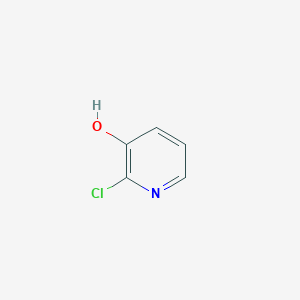

![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)
